4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar pyrrole ring structure but differs in the substituents attached to the ring.
Pyrrole-3-carboxylic acid derivatives: These compounds have similar core structures but vary in their functional groups and substituents.
Uniqueness
4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,13,14) |
InChI Key |
CRRWBJKHXSTGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CN1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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